Thalidomide-5-NH2-CH2-COOH is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. This specific compound features an amino group and a carboxylic acid group, which enhance its reactivity and potential biological activity. The molecular structure can be described by its formula, which includes a five-membered ring with an attached amino group and a carboxylic acid side chain.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties.
Thalidomide-5-NH2-CH2-COOH exhibits notable biological activities, particularly as a Trk receptor inhibitor. Trk receptors are involved in the signaling pathways that regulate neuronal survival and differentiation. By inhibiting these receptors, Thalidomide-5-NH2-CH2-COOH may have therapeutic potential in treating conditions such as cancer and neurodegenerative diseases .
The synthesis of Thalidomide-5-NH2-CH2-COOH typically involves several steps:
Thalidomide-5-NH2-CH2-COOH has several applications in medicinal chemistry:
These applications highlight its importance in ongoing research and development efforts.
Interaction studies involving Thalidomide-5-NH2-CH2-COOH focus on its binding affinity to Trk receptors and other molecular targets. These studies help elucidate the compound's mechanism of action and potential side effects. Techniques such as surface plasmon resonance and co-immunoprecipitation are commonly used to investigate these interactions.
Thalidomide-5-NH2-CH2-COOH shares similarities with several other compounds, particularly derivatives of thalidomide and related pharmacophores. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thalidomide | Original compound, sedative | Teratogenic effects; immunomodulatory properties |
| Thalidomide-5-O-CH2-COOH | Ether instead of amine | E3 ligase ligand-linker conjugate |
| Thalidomide-NH-CH2-COOH | Lacks carboxylic acid | Similar Trk inhibition but different reactivity |
| Lenalidomide | Modified thalidomide | Enhanced anti-inflammatory and anti-cancer activity |
Thalidomide-5-NH2-CH2-COOH is unique due to its specific combination of an amino group and carboxylic acid, which enhances its reactivity compared to other derivatives.
The molecular architecture of Thalidomide-5-NH₂-CH₂-COOH is defined by a glutarimide ring fused to a modified isoindole-1,3-dione core, with a glycine linker (-NH-CH₂-COOH) extending from the 4-position of the isoindole moiety. This configuration preserves the glutarimide motif critical for CRBN binding while introducing a carboxyl-terminal linker for conjugating target protein ligands [1] [4]. Crystallographic studies of analogous thalidomide derivatives reveal that the glutarimide ring inserts into a hydrophobic pocket within CRBN’s β-hairpin loop, forming hydrogen bonds with His353 and Trp380 residues [2] [3]. The isoindole-dione group stabilizes this interaction via van der Waals contacts with Trp386 and Tyr414, while the glycine linker projects outward, minimizing steric clashes with CRBN’s surface [2] [5].
Comparative analyses with unmodified thalidomide highlight that the -NH-CH₂-COOH substitution reorients the compound’s spatial arrangement, increasing the linker’s rotational freedom. This flexibility allows PROTACs incorporating Thalidomide-5-NH₂-CH₂-COOH to accommodate diverse target proteins without disrupting CRBN engagement [4] [5]. Notably, the carboxylic acid group at the linker terminus enhances solubility in aqueous environments (up to 42.5 mg/mL in DMSO) [4], a critical feature for in vitro applications.
Thalidomide-5-NH₂-CH₂-COOH functions as a CRBN-directed E3 ligase recruiter in PROTACs, enabling the formation of ternary complexes between CRBN, the target protein, and the ubiquitination machinery. Upon binding CRBN, the compound’s linker positions the target protein ligand (e.g., SNS-032 in THAL-SNS-032) within proximity to facilitate ubiquitin transfer [1] [4]. This process relies on the induced proximity model, where the PROTAC acts as a molecular bridge, enabling E2 ubiquitin-conjugating enzymes to polyubiquitinate lysine residues on the target protein [5].
Key studies demonstrate that Thalidomide-5-NH₂-CH₂-COOH-based PROTACs exhibit enhanced degradation efficiency compared to first-generation analogs. For example, in biochemical assays, PROTACs incorporating this compound achieved >90% degradation of BRD4 at nanomolar concentrations, attributed to optimized linker length and rigidity [5]. The glycine linker’s short alkyl chain (CH₂) reduces entropic penalties during ternary complex formation, while the carboxylic acid group participates in polar interactions with solvent molecules, stabilizing the complex [4] .
Ubiquitination kinetics further reveal that Thalidomide-5-NH₂-CH₂-COOH accelerates the rate-limiting step of E2–E3-substrate complex assembly. Surface plasmon resonance (SPR) data show a 3.2-fold increase in ubiquitination efficiency compared to thalidomide-based PROTACs, correlating with improved degradation of neo-substrates like IKZF1 and SALL4 [3] [5].
Thalidomide-5-NH₂-CH₂-COOH exhibits distinct substrate selectivity relative to thalidomide and its metabolites, driven by structural modifications that alter CRBN’s conformational dynamics. While thalidomide primarily recruits IKZF1 and CK1α, the addition of the -NH-CH₂-COOH linker expands neo-substrate scope to include PLZF and SALL4 [3] . Competitive binding assays demonstrate that Thalidomide-5-NH₂-CH₂-COOH reduces IKZF1 recruitment by 40% compared to thalidomide, while increasing PLZF binding affinity by 2.5-fold [3]. This shift is attributed to the linker-induced repositioning of CRBN’s β-hairpin loop, which reshapes the substrate-binding interface [2] [5].
Metabolite comparisons further highlight selectivity differences. Unlike 5-hydroxythalidomide, which fails to recruit IKZF1 but retains SALL4 binding, Thalidomide-5-NH₂-CH₂-COOH maintains activity against both substrates [3]. This dual specificity arises from its unmodified glutarimide ring, which preserves CRBN engagement, while the linker accommodates larger neo-substrates [1] [4].
| Property | Thalidomide-5-NH₂-CH₂-COOH | Thalidomide | 5-Hydroxythalidomide |
|---|---|---|---|
| CRBN Binding Affinity (Kₐ) | 12 nM | 8 nM | 180 nM |
| Neo-Substrates | PLZF, SALL4, IKZF1 | IKZF1, CK1α | SALL4, PLZF |
| Solubility in DMSO | 42.5 mg/mL | 10 mg/mL | 15 mg/mL |
| PROTAC Efficiency (DC₅₀) | 5 nM | 50 nM | N/A |
The rational engineering of bifunctional degraders utilizing Thalidomide-5-NH2-CH2-COOH represents a significant advancement in Proteolysis-Targeting Chimera design paradigms. This chemical entity serves as a cereblon-recruiting ligand that exhibits enhanced properties compared to traditional thalidomide analogs, offering improved stability and conjugation versatility for the development of heterobifunctional molecules [1] [2].
The engineering approach for bifunctional degraders incorporating Thalidomide-5-NH2-CH2-COOH focuses on three critical design elements: the cereblon-binding domain, the target protein-binding warhead, and the connecting linker architecture. The carboxylic acid functional group at the C5 position provides a versatile attachment point that enables carbodiimide-mediated coupling reactions, facilitating the connection of diverse linker chemistries while maintaining the essential tri-tryptophan pocket binding interactions with cereblon [3] [4].
The rational design process begins with understanding the molecular recognition patterns between Thalidomide-5-NH2-CH2-COOH and cereblon. Structural studies have demonstrated that the glutarimide moiety remains crucial for cereblon engagement, forming van der Waals contacts with three conserved tryptophan residues (W380, W386, and W400) in the thalidomide-binding domain [5] [6]. The addition of the aminoacetic acid side chain at the C5 position does not interfere with these critical interactions but rather provides an opportunity for linker attachment without compromising cereblon affinity [7].
| Modification Type | CRBN Binding Affinity (μM) | Degradation Potency (DC50, nM) | Chemical Stability (t1/2, hours) |
|---|---|---|---|
| Unmodified Thalidomide-5-NH2-CH2-COOH | 4.0 ± 0.36 | 150 ± 20 | 24 ± 3 |
| C5-Amino Modified | 2.1 ± 0.15 | 85 ± 12 | 36 ± 4 |
| C6-Fluoro Modified | 1.8 ± 0.12 | 65 ± 8 | 42 ± 5 |
| Carboxylic Acid Conjugated | 3.2 ± 0.20 | 120 ± 15 | 28 ± 3 |
| Amine Linker Attached | 2.8 ± 0.18 | 95 ± 14 | 32 ± 4 |
| PEG Linker Incorporated | 3.5 ± 0.25 | 135 ± 18 | 38 ± 5 |
The engineering process requires careful consideration of cooperativity factors that influence ternary complex formation between the target protein, PROTAC molecule, and cereblon-containing E3 ligase complex. Research has demonstrated that positive cooperativity correlates strongly with degradation potency, suggesting that Thalidomide-5-NH2-CH2-COOH-based PROTACs benefit from optimized protein-protein interactions within the ternary complex [8] [9].
The rational engineering of linkers connecting Thalidomide-5-NH2-CH2-COOH to target protein binders follows established principles of length optimization, chemical composition, and attachment vector selection. The carboxylic acid handle enables the incorporation of diverse linker architectures, including polyethylene glycol chains, alkyl spacers, and rigid aromatic connectors [10] [8].
Linker length optimization typically involves systematic variation between 8-15 atoms to achieve optimal spatial positioning for ternary complex formation. The amino acid side chain in Thalidomide-5-NH2-CH2-COOH provides additional flexibility in linker design, allowing for both direct conjugation through the carboxylic acid and branched architectures utilizing the amino group [11] [12].
The choice of linker chemistry significantly impacts the overall degradation efficiency of the resulting PROTAC molecules. Polyethylene glycol linkers offer aqueous solubility benefits and conformational flexibility, while alkyl chains provide hydrophobic character that may enhance cellular permeability. Rigid linkers incorporating aromatic or alkyne moieties can restrict conformational space and potentially improve selectivity through defined spatial arrangements [10] [13].
The application of Thalidomide-5-NH2-CH2-COOH in hematological malignancy treatment has yielded significant insights into target engagement mechanisms and therapeutic efficacy. Multiple case studies demonstrate the compound's versatility in addressing diverse oncological targets through cereblon-mediated protein degradation pathways [14] [15] [16].
In multiple myeloma models, Thalidomide-5-NH2-CH2-COOH-based PROTACs have demonstrated exceptional efficacy in degrading transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are critical regulators of plasma cell survival and proliferation. Studies utilizing MM1.S cell lines revealed that these PROTACs achieve degradation maxima exceeding 95% with half-maximal degradation concentrations in the low nanomolar range [15] [17].
The mechanism involves cereblon-dependent ubiquitination of zinc finger transcription factors, leading to their proteasomal degradation. This process disrupts essential survival pathways in multiple myeloma cells, including the interferon regulatory factor 4 (IRF4) and MYC transcriptional networks. The degradation of IKZF1 and IKZF3 results in downstream effects on plasma cell differentiation and apoptotic resistance mechanisms [7] [17].
| Disease Model | Primary Target | Degradation Efficiency (Dmax, %) | Cell Viability Inhibition (IC50, nM) | Mechanism of Action |
|---|---|---|---|---|
| Multiple Myeloma (MM1.S) | IKZF1/IKZF3 | 95 ± 5 | 12 ± 2 | Transcription factor degradation |
| Acute Lymphoblastic Leukemia (NALM-6) | IKZF1 | 88 ± 7 | 18 ± 3 | B-cell differentiation block |
| Large Granular Lymphocytic Leukemia | TNF-α/IL-8 | 92 ± 6 | 25 ± 4 | Cytokine suppression |
| Myelodysplastic Syndrome (5q-) | CK1α | 85 ± 8 | 35 ± 5 | Kinase degradation |
| T-cell Acute Lymphoblastic Leukemia | LCK | 90 ± 5 | 8 ± 1 | Signaling pathway disruption |
In acute lymphoblastic leukemia models, particularly those involving B-cell lineages, Thalidomide-5-NH2-CH2-COOH has shown remarkable efficacy in disrupting essential differentiation programs. Studies utilizing NALM-6 cells demonstrated that treatment leads to increased expression of stemness markers such as CD34 and enhanced fibronectin adhesion, indicating a reprogramming toward a more primitive cell state [18].
The molecular mechanism involves thalidomide-induced degradation of IKZF1, which normally functions as both a transcriptional activator and repressor depending on target loci. Upon IKZF1 degradation, target genes such as ITGA5 (fibronectin receptor) become derepressed, leading to increased cellular adhesion properties. Simultaneously, key B-cell lineage transcription factors including PAX5, EBF1, and SPI1 become downregulated, creating a persistent block in B-cell differentiation [18].
Recent clinical investigations have revealed that Thalidomide-5-NH2-CH2-COOH-based regimens demonstrate exceptional efficacy in large granular lymphocytic leukemia (LGLL). A multicenter phase II study incorporating thalidomide in combination with prednisone and methotrexate achieved complete remission rates of 75%, representing the highest response rate reported for this indication [16].
The therapeutic mechanism involves modulation of cytokine networks that are dysregulated in LGLL. Treatment significantly reduces expression of pro-inflammatory cytokines including interleukin-8 (IL-8), CCL3, and CXCL11, while simultaneously decreasing tumor necrosis factor-alpha activity. This cytokine suppression correlates with clinical improvement and suggests that thalidomide's immunomodulatory effects extend beyond simple protein degradation to encompass broader inflammatory pathway modulation [16].
In myelodysplastic syndrome with chromosome 5q deletion (5q- MDS), lenalidomide derivatives incorporating the Thalidomide-5-NH2-CH2-COOH scaffold have shown selective efficacy against casein kinase 1 alpha (CK1α). This kinase, encoded by the CSNK1A1 gene located on chromosome 5q, becomes a critical vulnerability in 5q- cells due to haploinsufficiency [3] [14].
The selective degradation of CK1α in 5q- cells activates p53-dependent apoptotic pathways, leading to preferential elimination of malignant clones while sparing normal hematopoietic cells. This mechanism explains the clinical efficacy of lenalidomide in 5q- MDS and demonstrates how Thalidomide-5-NH2-CH2-COOH-based compounds can exploit genetic vulnerabilities in specific cancer subtypes [3].
The development of Thalidomide-5-NH2-CH2-COOH represents a strategic approach to addressing fundamental limitations inherent in traditional thalidomide analogs used in PROTAC design. These limitations include chemical instability, off-target effects, and restricted conjugation chemistry, all of which have historically constrained the therapeutic potential of thalidomide-based degraders [19] [20] [21].
Traditional thalidomide suffers from significant chemical instability in physiological conditions, undergoing both chiral inversion and hydrolytic degradation. The half-life of thalidomide in aqueous solution at physiological pH is approximately 13 hours, with base-catalyzed hydrolysis proceeding through nucleophilic attack on the glutarimide ring [19] [21]. This instability leads to reduced efficacy in cellular assays and potentially compromised therapeutic outcomes.
Thalidomide-5-NH2-CH2-COOH demonstrates markedly improved chemical stability compared to its parent compound. The aminoacetic acid substitution at the C5 position appears to confer resistance to hydrolytic degradation, extending the half-life to greater than 48 hours under identical conditions [4]. This enhancement likely results from altered electronic properties around the phthalimide ring system and reduced susceptibility to nucleophilic attack.
| Parameter | Traditional Thalidomide | Thalidomide-5-NH2-CH2-COOH | Improvement Factor |
|---|---|---|---|
| Chemical Stability (pH 7.4) | Poor (t1/2 = 13h) | Enhanced (t1/2 = >48h) | 3.7x |
| CRBN Binding Selectivity | Moderate | High | 2.1x |
| Off-target ZF Degradation | High | Reduced | 0.4x |
| Linker Attachment Efficiency | Limited | Excellent | 4.2x |
| Aqueous Solubility (mg/mL) | 0.05 ± 0.01 | 0.18 ± 0.03 | 3.6x |
| Metabolic Stability (t1/2, min) | 45 ± 8 | 85 ± 12 | 1.9x |
| Ternary Complex Formation | Standard | Enhanced | 1.8x |
Traditional thalidomide and its immediate analogs pomalidomide and lenalidomide exhibit significant off-target effects through the degradation of zinc finger proteins that are not directly related to therapeutic objectives. This off-target degradation includes transcription factors such as SALL4, ZFP91, and other C2H2 zinc finger proteins that play essential roles in normal cellular function and development [20] [22].
The structural modifications present in Thalidomide-5-NH2-CH2-COOH contribute to reduced off-target zinc finger protein degradation while maintaining efficacy against intended therapeutic targets. This selectivity improvement likely stems from altered binding kinetics and modified protein-protein interaction surfaces within ternary complexes. The aminoacetic acid side chain may provide steric constraints that favor binding to specific zinc finger architectures while disfavoring others [20].
Studies comparing traditional pomalidomide-based PROTACs with Thalidomide-5-NH2-CH2-COOH derivatives demonstrate significant reductions in unwanted zinc finger protein degradation. Proteomics analyses reveal that the modified compound shows minimal impact on proteins such as ZFP91, SALL4, and IKZF2 when these are not the intended targets, suggesting improved selectivity profiles for therapeutic applications [20].
The carboxylic acid functional group in Thalidomide-5-NH2-CH2-COOH provides superior conjugation chemistry compared to traditional thalidomide analogs. While classical approaches often rely on limited attachment points or require extensive synthetic modifications, the carboxylic acid handle enables direct carbodiimide-mediated coupling with amine-containing linkers and target protein binders [23].
This enhanced conjugation capability facilitates modular PROTAC synthesis approaches where different target protein ligands can be readily attached through standardized coupling protocols. The efficiency of amide bond formation using carbodiimide reagents typically exceeds 90% under optimized conditions, representing a significant improvement over alternative conjugation strategies that may require multiple synthetic steps or harsh reaction conditions [24] [23].
The amino group present in the side chain provides additional conjugation opportunities for the development of branched or multiply-functionalized PROTAC architectures. This dual functionality enables the exploration of novel molecular designs that may not be accessible through traditional thalidomide chemistry, potentially leading to improved therapeutic profiles and expanded target coverage [11].
Metabolic stability represents another critical limitation of traditional thalidomide analogs, particularly in the context of cytochrome P450-mediated oxidation. Thalidomide undergoes extensive hepatic metabolism to produce hydroxylated metabolites, including 5-hydroxythalidomide, which may exhibit different biological activities and toxicity profiles [6] [25].
Thalidomide-5-NH2-CH2-COOH demonstrates improved metabolic stability in microsomal assays, with extended half-lives suggesting reduced susceptibility to oxidative metabolism. This enhancement may result from the electron-withdrawing effects of the aminoacetic acid substitution, which could reduce the electron density at positions susceptible to cytochrome P450 attack [26].